molecular formula C42H30O6 B8197658 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

Cat. No. B8197658
M. Wt: 630.7 g/mol
InChI Key: PVASLHHVLRBRMR-UHFFFAOYSA-N
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Description

6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) is a useful research compound. Its molecular formula is C42H30O6 and its molecular weight is 630.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supercooled Liquid and Glassy Phases : Isomeric 1,3,5-Tris(naphthyl)benzenes, related to the compound , can easily supercool and form glasses on cooling from the melt. This property makes them accessible for research applications in areas that require materials with specific thermal properties (Whitaker & McMahon, 1996).

  • Selective Chlorination : N-chloroamines in acidic solution can selectively chlorinate aromatic hydrocarbons like benzene, toluene, and naphthalene. This implies potential applications in synthetic chemistry, particularly in the chlorination of complex organic molecules (Smith, McKeer, & Taylor, 1989).

  • Dermatology : CD 271, a compound structurally related to 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid), is a promising new agent for treating disorders of keratinization, highlighting its potential in dermatological research and treatment (Pilgrim et al., 1991).

  • Gas Separation Applications : 6FDA-TrMSA polyimide, another related compound, exhibits lower gas permeabilities but increased permeability-based gas-pair selectivities. This makes it useful for specific gas separation applications, particularly in industrial processes (Abdulhamid et al., 2021).

  • Optical Resolution and Inclusion Clathrates : Synthesized macrocyclic O-naphthoides have potential optical resolution effects and can form inclusion clathrates with certain molecules, suggesting applications in molecular recognition and encapsulation (Al-Hujran et al., 2011).

  • Dielectric Anisotropy : A complex related to the compound exhibits significant dielectric anisotropy along its different crystal axes, which is temperature and frequency independent. This property could be exploited in electronic and optical devices (Fu et al., 2007).

  • Catalysis and Nanoparticle Synthesis : Silver metallogels derived from C3-symmetric tris(pyridylamide) ligands, similar in structure to the subject compound, can produce silver nanoparticles and catalyze specific chemical reactions. This suggests applications in nanotechnology and catalysis (Paul, Sarkar, & Dastidar, 2015).

properties

IUPAC Name

6-[3,5-bis(6-carboxynaphthalen-2-yl)-2,4,6-trimethylphenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O6/c1-22-37(31-10-4-28-19-34(40(43)44)13-7-25(28)16-31)23(2)39(33-12-6-30-21-36(42(47)48)15-9-27(30)18-33)24(3)38(22)32-11-5-29-20-35(41(45)46)14-8-26(29)17-32/h4-21H,1-3H3,(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASLHHVLRBRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
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6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
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6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
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6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
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6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.